molecular formula C20H15N3O B14615450 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one CAS No. 60498-38-6

2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B14615450
CAS No.: 60498-38-6
M. Wt: 313.4 g/mol
InChI Key: TZMTYNGSMDQIRE-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-aminophenyl and a phenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Introduction of halogen or other electrophilic groups on the phenyl rings.

Scientific Research Applications

Chemistry: 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific molecular targets involved in cancer cell proliferation makes it a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it effective in therapeutic applications.

Comparison with Similar Compounds

  • 3-Aminophenylacetic acid
  • (3-Aminophenyl)(phenyl)methanone
  • (E)-2-((3-aminophenyl)imino)methyl)phenol

Comparison: While these compounds share structural similarities with 2-(3-Aminophenyl)-3-phenylquinazolin-4(3H)-one, they differ in their biological activities and applications. For instance, 3-Aminophenylacetic acid is primarily used in organic synthesis, whereas (3-Aminophenyl)(phenyl)methanone has applications in material science. The unique quinazolinone core of this compound imparts distinct biological activities, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

60498-38-6

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-(3-aminophenyl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c21-15-8-6-7-14(13-15)19-22-18-12-5-4-11-17(18)20(24)23(19)16-9-2-1-3-10-16/h1-13H,21H2

InChI Key

TZMTYNGSMDQIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)N

Origin of Product

United States

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